

Comparative pharmacokinetic profile of Ingavirin versus Ingavirin-d6

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Compound of Interest

Compound Name: Ingavirin-d6

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Ingavirin: A Pharmacokinetic Profile

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid, PAIE) is an antiviral agent utilized in the treatment of influenza and other acute respiratory viral infections.[1] This guide provides a comprehensive overview of the pharmacokinetic profile of Ingavirin, presenting key data from studies in healthy volunteers. The information herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. It is important to note that a comparative analysis with **Ingavirin-d6** could not be conducted due to the absence of publicly available data on the deuterated form.

Pharmacokinetic Parameters of Ingavirin

The pharmacokinetic profile of Ingavirin has been characterized in healthy volunteers following oral administration. A study involving 12 healthy individuals who received a 180 mg dose of Ingavirin yielded the following key parameters, which are summarized in the table below.[2]

Pharmacokinetic Parameter	Value (Mean \pm SD)	Unit
Maximum Plasma Concentration (Cmax)	578.88 \pm 145.21	ng/mL
Time to Maximum Plasma Concentration (Tmax)	~2	hours

Data sourced from a study in healthy volunteers after a single 180 mg oral dose.[\[2\]](#)

Experimental Protocols

The pharmacokinetic data presented above were obtained through a study with a detailed and rigorous experimental design.

Study Design

The study was conducted with 12 healthy volunteers, comprising 5 men and 7 women.[\[2\]](#) Participants were administered a single oral dose of 180 mg of Ingavirin (two 90 mg capsules) on an empty stomach.[\[2\]](#) The study involved two dosing periods separated by a 7-day washout period to ensure the complete elimination of the drug from the participants' systems before the second dosing.[\[2\]](#)

Sample Collection and Analysis

Blood and urine samples were collected from the volunteers to determine the concentration of Ingavirin. The concentration of pentanedioic acid imidazolyl ethanamide (PAIE) in these biological matrices was quantified using a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method.[\[2\]](#)

Pharmacogenetic Analysis

To assess the influence of genetic variations on drug metabolism, the study also included a pharmacogenetic analysis. Polymorphisms in the genes encoding for cytochrome P450 isoenzymes CYP1A1, CYP2C9, and CYP2D6 were analyzed using the polymerase chain reaction (PCR) method.[\[2\]](#) The results indicated that the pharmacokinetics of Ingavirin were not

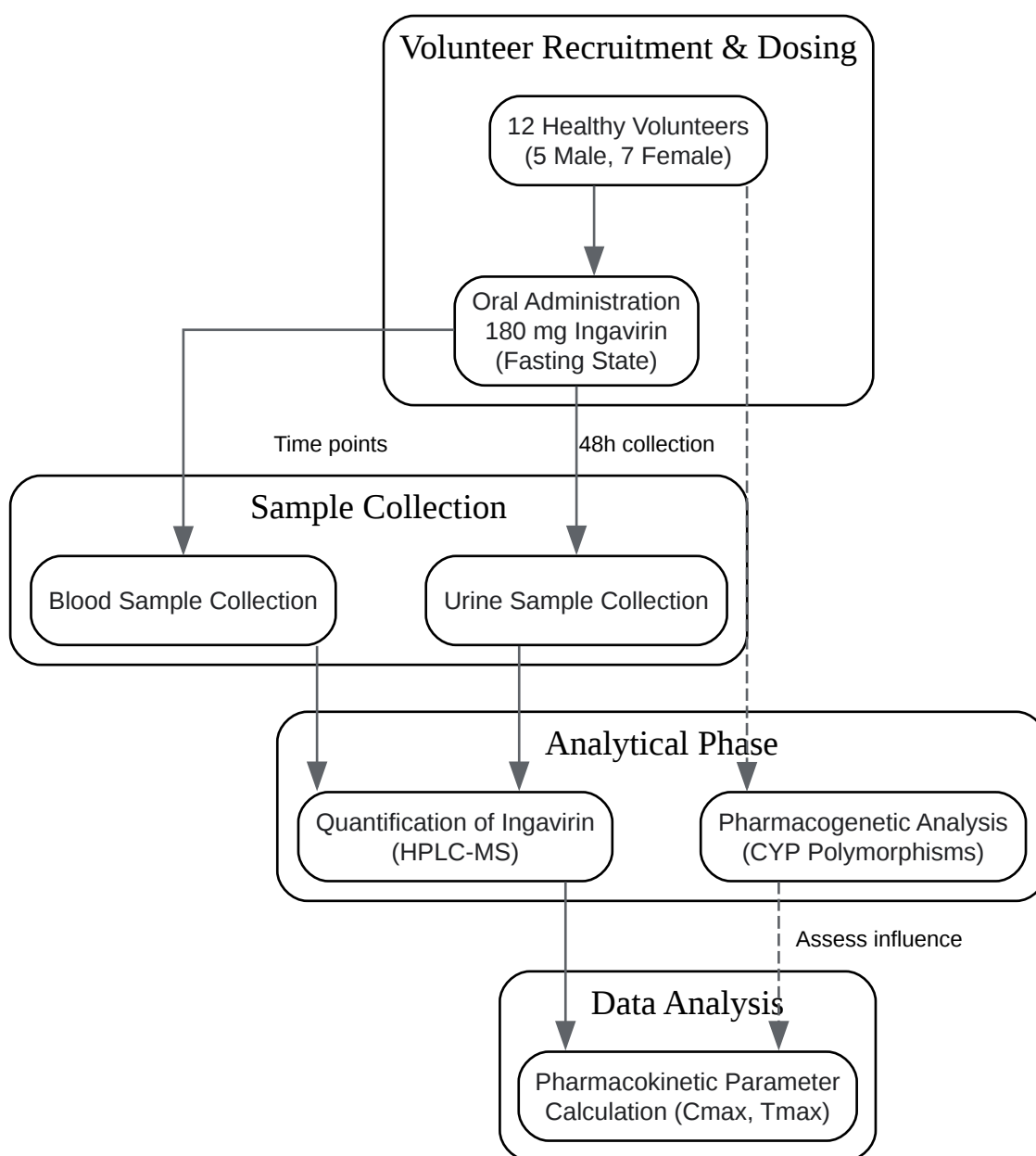
dependent on the polymorphisms of these isoenzymes, suggesting a predictable metabolic pathway.[\[2\]](#)

Elimination

The study found that a significant portion of the administered Ingavirin dose is excreted unchanged in the urine. Within 48 hours of administration, approximately half of the ingested dose was eliminated via the kidneys, highlighting the important role of renal excretion in the drug's clearance from the body.[\[2\]](#)

Experimental Workflow

The following diagram illustrates the workflow of the pharmacokinetic study described.



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Experimental workflow for the pharmacokinetic study of Ingavirin.

Conclusion

The available data indicates that Ingavirin is rapidly absorbed, reaching maximum plasma concentrations approximately 2 hours after oral administration.[2] Its pharmacokinetics appear to be predictable and are not significantly influenced by common polymorphisms in key drug-metabolizing enzymes.[2] A substantial portion of the drug is eliminated unchanged through the

kidneys.[2] This guide provides a foundational understanding of Ingavirin's pharmacokinetic profile for the scientific community. Further research, particularly direct comparative studies with modified forms such as **Ingavirin-d6**, would be beneficial for a more comprehensive understanding.

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